N'~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15BrN2O2S |
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Molecular Weight |
367.3g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10(13-7-8-14(16)21-13)17-18-15(19)9-11-3-5-12(20-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
KNWHSYXVUVZDRT-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(S2)Br |
SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(S2)Br |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(S2)Br |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
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